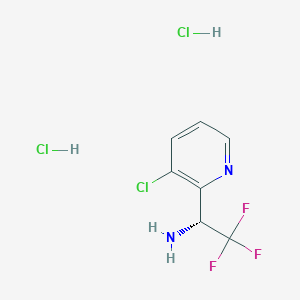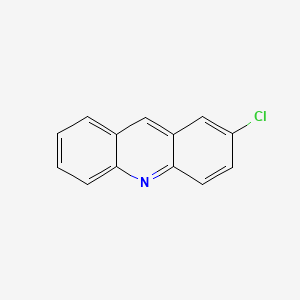
2-Chloroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroacridine is an organic compound with the molecular formula C13H8ClN. It is a derivative of acridine, a nitrogen-containing heterocycle known for its broad range of pharmaceutical properties. Acridine derivatives, including this compound, are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroacridine typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-chlorobenzoic acid and aniline to form 2-(phenylamino)benzoic acid. This intermediate is then cyclized using polyphosphoric acid (PPA) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
化学反应分析
Types of Reactions
2-Chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the acridine ring structure.
Cyclization Reactions: Formation of more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted acridines.
Oxidation Reactions: Formation of acridone derivatives.
Reduction Reactions: Formation of reduced acridine derivatives.
科学研究应用
2-Chloroacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of 2-Chloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to cell death, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 2-Chloroacridine.
9-Chloroacridine: Another chloro-substituted acridine derivative.
Amsacrine: An acridine derivative used as an anticancer drug
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1207-96-1 |
|---|---|
分子式 |
C13H8ClN |
分子量 |
213.66 g/mol |
IUPAC 名称 |
2-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |
InChI 键 |
NDAXYJIUSLEMIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


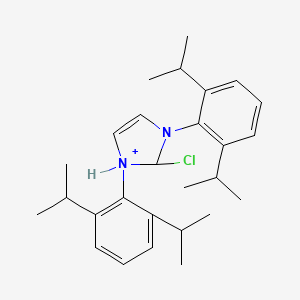
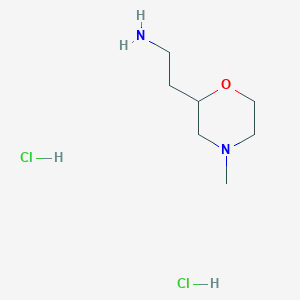
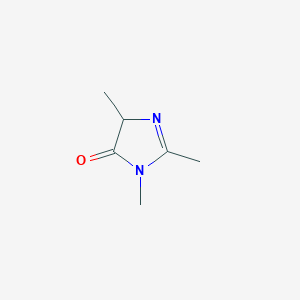

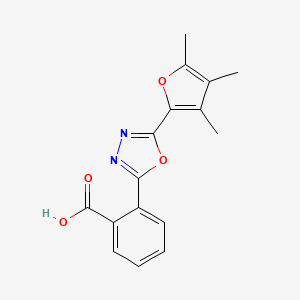
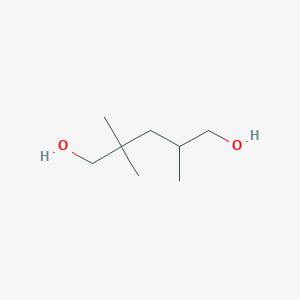
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
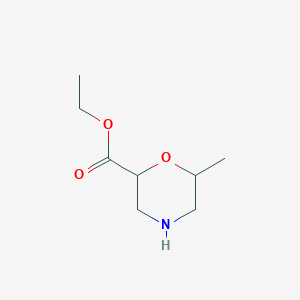
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

